molecular formula C13H12N4S B143531 Dithizone CAS No. 60-10-6

Dithizone

Cat. No.: B143531
CAS No.: 60-10-6
M. Wt: 256.33 g/mol
InChI Key: UOFGSWVZMUXXIY-UHFFFAOYSA-N
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Description

It is widely recognized for its ability to form complexes with various toxic metals such as lead, thallium, and mercury . This compound is particularly valuable in analytical chemistry due to its high sensitivity and selectivity for metal ions.

Mechanism of Action

Target of Action

Dithizone, also known as diphenylthiocarbazone, is a sulfur-containing organic compound . It primarily targets toxic metals such as lead, thallium, and mercury . It also binds to zinc ions present in the beta cells of pancreatic islets . These targets play a crucial role in various biological and environmental processes.

Mode of Action

This compound acts as a ligand , forming complexes with its targets . When it encounters toxic metals or zinc ions, it binds to them, resulting in the formation of these complexes . This interaction changes the physical and chemical properties of the targets, often resulting in a color change that can be used for detection and analysis .

Biochemical Pathways

The binding of this compound to zinc ions in the beta cells stains the islets red, making it easier to distinguish them from exocrine tissue .

Pharmacokinetics

It’s known that this compound can be prepared by reacting phenylhydrazine with carbon disulfide, followed by reaction with potassium hydroxide . More research is needed to fully understand this compound’s pharmacokinetic properties and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the formation of complexes with its targets, which leads to a change in their physical and chemical properties . For example, in the case of pancreatic islets, this compound’s binding to zinc ions stains the islets red . This staining allows for the assessment of islet purity, which is crucial for successful transplantation in patients with type 1 diabetes .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of other metal ions can interfere with this compound’s ability to bind to its targets . Moreover, this compound’s performance as a complexing reagent for supercritical CO2 extraction of heavy metals from aqueous solutions has been evaluated, suggesting its potential use in environmental remediation . .

Preparation Methods

Dithizone can be synthesized through a multi-step process:

In industrial settings, the preparation of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Dithizone undergoes various chemical reactions, primarily involving complexation with metal ions:

Comparison with Similar Compounds

Dithizone is unique in its high sensitivity and selectivity for metal ions. Similar compounds include:

This compound stands out due to its intense color change upon complexation with metals, making it particularly useful in colorimetric analyses.

Properties

IUPAC Name

1-anilino-3-phenyliminothiourea
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InChI

InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
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InChI Key

UOFGSWVZMUXXIY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H12N4S
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DSSTOX Substance ID

DTXSID0058770
Record name (Phenylazo)thioformic acid 2-phenylhydrazide
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Molecular Weight

256.33 g/mol
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Physical Description

Bluish-black solid; [Merck Index] Purple odorless crystals; [Alfa Aesar MSDS]
Record name Dithizone
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Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

60-10-6, 760132-01-2
Record name Dithizone
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Record name DITHIZONE
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Record name DITHIZONE
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Synthesis routes and methods

Procedure details

A solution of dithizone, (diphenylthiocarbazone, C6H5NHNHCSN.NC6H5) was prepared by dissolving 0.025 gr. dithizone in 50 ml of di-isobutyl phthalate. Washed urethane foam cubes (prepared or described above) were impregnated by placing 1.0g cubes and 3ml of dithizone solution in a plastic bag and kneading until a uniform color developed on the cube. Excess solution was removed by blotting with sheets of whatman filter paper to give a finished cube of bright green color.
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3 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of dithizone?

A1: this compound acts primarily as a chelating agent, exhibiting a strong affinity for metal ions, particularly zinc. [] It forms stable complexes with these ions, influencing their biological activity and facilitating their extraction and detection.

Q2: How does this compound specifically target Paneth cells in the intestine?

A2: Paneth cells are characterized by an abundance of zinc within their cytoplasmic granules. [] Intravenous administration of this compound leads to the rapid formation of insoluble zinc-dithizone complexes within these granules, triggering a cascade of events culminating in the selective degeneration of Paneth cells. [, ]

Q3: What are the downstream effects of this compound-induced Paneth cell ablation?

A3: Ablation of Paneth cells by this compound has been linked to several downstream effects, including increased intestinal permeability, elevated levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-17A, and exacerbated intestinal injury during acute necrotizing pancreatitis. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound, chemically known as 1,5-Diphenylthiocarbazone, has the molecular formula C13H12N4S and a molecular weight of 256.32 g/mol.

Q5: What are the key spectroscopic characteristics of this compound?

A5: Spectroscopic studies on this compound have revealed interesting properties:

  • UV-Vis Spectroscopy: Exhibits solvatochromism, with shifts in absorption spectra depending on the solvent and concentration. At concentrations below 10-5 mol/L, this compound exists primarily as free molecules. [] The formation of metal-dithizone complexes induces distinct color changes, enabling spectrophotometric determination of metal ions. [, , ]
  • FTIR Spectroscopy: Characteristic peaks corresponding to S-H, S=C, and N-H groups confirm successful immobilization of this compound onto materials like chitin. [, ]
  • Raman Spectroscopy: Surface-enhanced Raman scattering (SERS) studies using silver colloids as substrates have provided insights into the interaction of this compound with silver surfaces, indicating bonding through sulfur and nitrogen atoms. []

Q6: Can this compound be immobilized onto various materials?

A6: Yes, this compound has been successfully immobilized onto diverse materials like natural bentonite, [] chitin from prawn shells, [] nano-barium-strontium titanate powder, [, ] coal fly ash, [] and sodium trititanate whisker. [] This immobilization enhances the material's selectivity and capacity for adsorbing heavy metal ions.

Q7: How stable is this compound under different storage conditions?

A7: this compound exhibits sensitivity to oxidation from air and light. Strategies to enhance its stability include:* Adding ascorbic acid as a reducing agent during the preparation of this compound nanofibers. []* Storing this compound membranes in aluminum bags with oxygen absorbers under vacuum. []* Storing this compound loaded membranes with an aluminum foil cover and silica gel. []

Q8: Does this compound exhibit catalytic activity?

A8: Research suggests that lead this compound and carbazone complexes can initiate the radical polymerization of methyl methacrylate. [] The color change observed during polymerization hints at its potential as a free-radical indicator and a coloring agent for acrylic polymers.

Q9: Have computational methods been employed to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been used to understand the interaction of this compound with heavy metal ions and to interpret experimental infrared (IR) spectra. [] These simulations provide valuable insights into the molecular mechanisms of this compound's action.

Q10: How is this compound employed in analytical chemistry?

A10: this compound plays a crucial role in the detection and quantification of heavy metal ions. [, ] The formation of vividly colored metal-dithizone complexes enables their determination using various analytical techniques, including:

  • Colorimetry: Visual color comparisons or spectrophotometric measurements at specific wavelengths allow for the quantification of metal ions. [, , , ]
  • Atomic Absorption Spectrometry (AAS): Used in conjunction with preconcentration and separation techniques involving this compound-modified materials to enhance sensitivity and selectivity for metals like cadmium and bismuth. [, ]
  • Anodic Stripping Voltammetry (ASV): this compound-modified electrodes have been employed for the sensitive determination of trace cadmium in water samples. []

Q11: What is the environmental impact of this compound?

A11: While this compound offers numerous analytical and industrial applications, its potential environmental impact needs consideration. Research on its ecotoxicological effects and degradation pathways is crucial for responsible usage and disposal.

Q12: Are there greener approaches to using this compound?

A12: Yes, research is exploring greener alternatives for this compound immobilization. One study demonstrated a method using an alkaline solution instead of toxic solvents like toluene or chloroform, showcasing a promising step towards more sustainable practices. []

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